ethyl 7-methyl-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl (2Z)-7-methyl-2-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a thiazolopyrimidine core
Preparation Methods
The synthesis of ethyl 7-methyl-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the furan and morpholine groups: These groups can be introduced via substitution reactions using suitable reagents.
Final esterification: The final step involves esterification to form the ethyl ester derivative.
Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as scaling up the reactions to meet production demands.
Chemical Reactions Analysis
Ethyl (2Z)-7-methyl-2-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl (2Z)-7-methyl-2-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 7-methyl-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Ethyl (2Z)-7-methyl-2-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds such as:
- Ethyl (2Z)-2-[[5-(4-bromophenyl)furan-2-yl]methylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activities. The uniqueness of ethyl 7-methyl-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate lies in its specific combination of functional groups and the resulting properties.
Properties
Molecular Formula |
C28H31N3O8S |
---|---|
Molecular Weight |
569.6 g/mol |
IUPAC Name |
ethyl (2Z)-7-methyl-2-[(5-morpholin-4-ylfuran-2-yl)methylidene]-3-oxo-5-(3,4,5-trimethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H31N3O8S/c1-6-38-27(33)23-16(2)29-28-31(24(23)17-13-19(34-3)25(36-5)20(14-17)35-4)26(32)21(40-28)15-18-7-8-22(39-18)30-9-11-37-12-10-30/h7-8,13-15,24H,6,9-12H2,1-5H3/b21-15- |
InChI Key |
QLLQLDHUMNJZDL-QNGOZBTKSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C(=C3)OC)OC)OC)C(=O)/C(=C/C4=CC=C(O4)N5CCOCC5)/S2)C |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C(=C3)OC)OC)OC)C(=O)C(=CC4=CC=C(O4)N5CCOCC5)S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C(=C3)OC)OC)OC)C(=O)C(=CC4=CC=C(O4)N5CCOCC5)S2)C |
Origin of Product |
United States |
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